

Spectral Analysis of Octyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: Octyl isocyanate

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This technical guide provides an in-depth analysis of the spectral data for **octyl isocyanate**, a key intermediate in the synthesis of various organic compounds, including ureas and carbamates relevant to the pharmaceutical and materials science industries. This document outlines the characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Overview of Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **octyl isocyanate**. FTIR spectroscopy provides information about the functional groups present, while ^1H and ^{13}C NMR spectroscopy reveal the detailed carbon-hydrogen framework of the molecule.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the FTIR and NMR spectral analyses of **octyl isocyanate**.

Table 1: FTIR Spectral Data for **Octyl Isocyanate**

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~2957	C-H Asymmetric Stretch	Alkyl (CH ₃)
~2927	C-H Asymmetric Stretch	Alkyl (CH ₂)
~2856	C-H Symmetric Stretch	Alkyl (CH ₂)
~2270	N=C=O Asymmetric Stretch	Isocyanate
~1465	C-H Scissoring	Alkyl (CH ₂)
~1378	C-H Bending	Alkyl (CH ₃)

Table 2: Predicted ¹H NMR Spectral Data for **Octyl Isocyanate** (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.29	Triplet	2H	-CH ₂ -NCO
~1.60	Quintet	2H	-CH ₂ -CH ₂ -NCO
~1.29	Multiplet	10H	-(CH ₂) ₅ -
~0.89	Triplet	3H	-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **Octyl Isocyanate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~128.5	-N=C=O
~43.5	-CH ₂ -NCO
~31.8	-CH ₂ -
~30.5	-CH ₂ -
~29.2 (multiple)	-(CH ₂) ₄ -
~26.7	-CH ₂ -
~22.6	-CH ₂ -CH ₃
~14.1	-CH ₃

Experimental Protocols

The following sections detail the methodologies for acquiring the FTIR and NMR spectral data for **octyl isocyanate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of **octyl isocyanate**.

Methodology:

- Sample Preparation: A neat liquid sample of **octyl isocyanate** is used without any dilution. A small drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.
- Data Acquisition:
 - Technique: Attenuated Total Reflectance (ATR).
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **octyl isocyanate**.

Methodology:

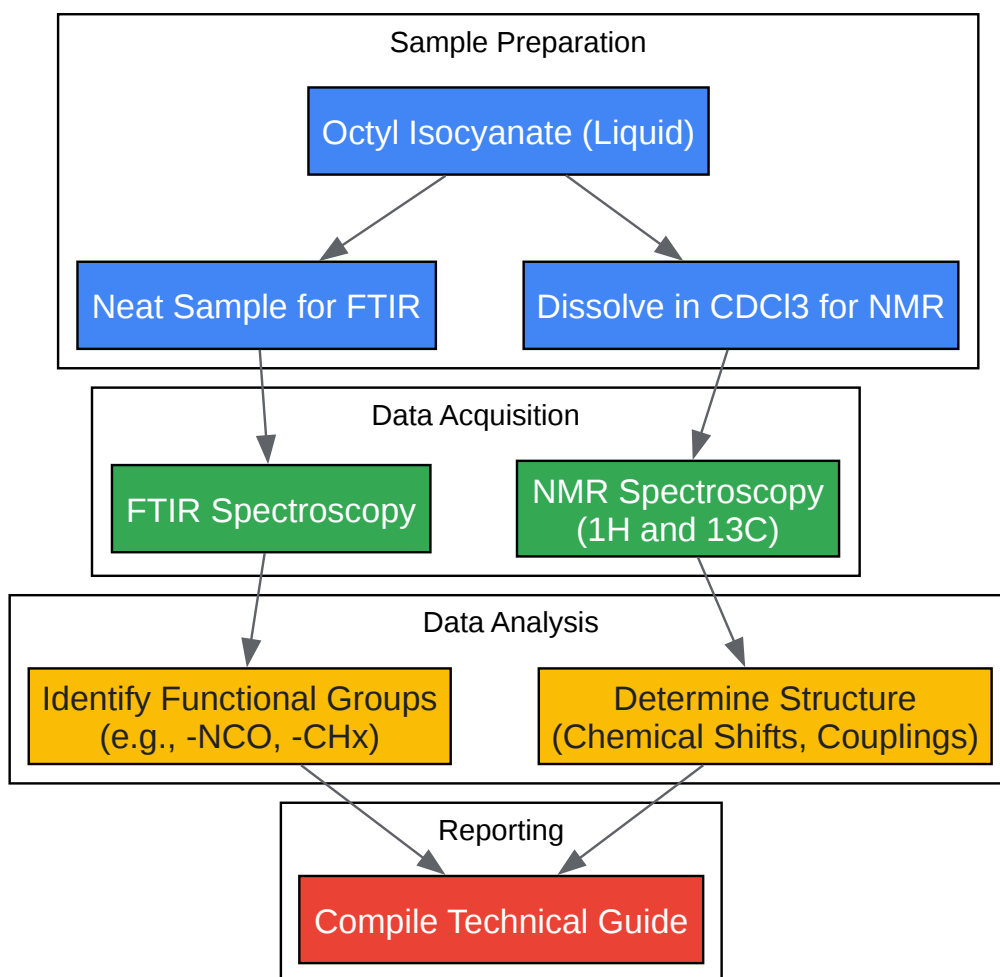
- Sample Preparation: Approximately 10-20 mg of **octyl isocyanate** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrument: A 300 MHz (or higher field) NMR spectrometer, such as a Varian A-60D or equivalent.
- ¹H NMR Data Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
- ¹³C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 128-1024 scans, depending on the concentration and spectrometer sensitivity.
 - Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-150 ppm.
- Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure with key spectral correlations.

Figure 1. General Workflow for Spectral Analysis of Octyl Isocyanate



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Figure 1. General Workflow for Spectral Analysis of **Octyl Isocyanate**

Figure 2. Molecular Structure of **Octyl Isocyanate** with Key NMR Correlations

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